![molecular formula C12H8ClFN4OS2 B2535599 7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869074-69-1](/img/structure/B2535599.png)
7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
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Description
7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a useful research compound. Its molecular formula is C12H8ClFN4OS2 and its molecular weight is 342.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Recent Advances in Phenothiazines
Studies highlight the medicinal chemistry investigations of new phenothiazine derivatives, showcasing their diverse biological activities. These derivatives, which include a variety of substituents and linkages to heterocyclic rings similar in complexity to the compound , have shown promising antibacterial, antifungal, anticancer, and antiviral properties. The significance of the structural modifications and their impact on biological activities underscores the potential of such compounds in drug development (Pluta, Morak-Młodawska, & Jeleń, 2011).
Synthetic Utilities of O-Phenylenediamines
This review discusses the synthetic approaches for constructing complex molecules, including benzimidazoles, quinoxalines, and benzodiazepines from o-phenylenediamines, similar to how intricate heterocyclic compounds like the one might be synthesized. It underscores the versatility of such frameworks in medicinal chemistry and their broad range of biological applications (Ibrahim, 2011).
Heterocyclic Compounds with Triazine Scaffold
This review explores the biological significance of heterocyclic compounds bearing the triazine scaffold, which is closely related to the core structure of the compound . Triazine derivatives have been identified with a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory effects. Such insights emphasize the importance of triazine and related scaffolds in the development of new therapeutics (Verma, Sinha, & Bansal, 2019).
Sulfur-Containing Heterocyclic Derivatives
This literature review highlights the significance of sulfur-containing heterocyclic derivatives, such as thiadiazoles, in medicinal chemistry. These compounds exhibit a range of cytotoxic activities, offering insights into the design strategies and the underlying mechanisms of action. The review suggests that sulfur heterocycles, akin to the structure of the queried compound, hold considerable promise as therapeutic agents, underscoring their relevance in synthesizing drugs with enhanced efficacy and selectivity (Laxmikeshav, Kumari, & Shankaraiah, 2021).
properties
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN4OS2/c1-6-10(19)18-11(16-15-6)21-12(17-18)20-5-7-8(13)3-2-4-9(7)14/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZPYMDQQQBEGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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